molecular formula C10H18N2O3 B153155 Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate CAS No. 54503-10-5

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B153155
CAS No.: 54503-10-5
M. Wt: 214.26 g/mol
InChI Key: PITJAAIPVBVRAO-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS: 54503-10-5) is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a carbamoyl group (-CONH2) at the 2-position. Its molecular formula is C10H18N2O3 (MW: 214.26), and it is primarily used as a building block in organic synthesis, particularly in peptide chemistry and medicinal chemistry for amine protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of H-DL-proline-NH2 hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate serves as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural features enhance drug efficacy and specificity, making it a valuable component in drug formulation. Notably, compounds related to this structure have shown potential in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and β-secretase. For instance, studies have demonstrated that structural analogs can significantly inhibit these enzymes, suggesting that this compound may also exhibit similar biological activities .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block . Its ability to participate in various chemical reactions allows chemists to synthesize complex molecules efficiently. This is particularly crucial for developing new materials and compounds with specific properties. The compound can undergo reactions such as oxidation and reduction, which are essential for modifying functional groups and creating diverse chemical entities .

Biochemical Research

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Researchers use this compound to gain insights into biological processes that could lead to the identification of new therapeutic targets. Its role in understanding enzyme kinetics and substrate specificity is particularly noteworthy, as it aids in elucidating mechanisms underlying various metabolic disorders .

Agricultural Chemistry

The compound is also being explored for its potential in agricultural chemistry , particularly in the development of environmentally friendly agrochemicals. Research indicates that it may contribute to more effective pest control solutions while minimizing ecological impact. The versatility of this compound allows for modifications that enhance its effectiveness as a pesticide or herbicide .

Material Science

In material science, this compound's unique properties make it suitable for formulating advanced materials such as polymers and coatings. Its incorporation into materials can enhance durability and performance, making it valuable for applications ranging from protective coatings to high-performance composites .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Pharmaceutical Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of β-secretase with an IC50 value of 15.4 nM, showcasing its potential in Alzheimer's disease treatment.
  • Biochemical Pathway Analysis : Research utilizing this compound has revealed insights into metabolic pathways critical for understanding diseases like diabetes and obesity, emphasizing its role as a biochemical tool .
  • Agricultural Application Trial : Experimental trials indicated that formulations including this compound showed reduced pest populations while maintaining plant health, supporting its potential use in sustainable agriculture .

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C17H25NO4 (MW: 307.4) .
  • Key Differences: Substituents: Contains a hydroxymethyl (-CH2OH) group at position 3 and a 4-methoxyphenyl group at position 3. Polarity: The aryl and hydroxymethyl groups increase hydrophobicity compared to the carbamoyl group in the target compound. Applications: Likely used in chiral synthesis due to its stereochemical complexity. Safety: No known hazards reported, but bulkier substituents may influence reactivity and metabolic pathways .

tert-Butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate

  • Molecular Formula : C14H24N2O5 (MW: 300.35) .
  • Key Differences :
    • Substituents : Features a carbamoyl group linked to a methoxy-oxopropyl chain (-CO-NH-CH2CH2COOCH3).
    • Functionality : The ester group introduces additional sites for hydrolysis or nucleophilic attack.
    • Applications : Suitable for synthesizing conjugates or prodrugs due to its extended chain.

Tert-butyl 2-methoxypyrrolidine-1-carboxylate

  • Molecular Formula: C10H19NO3 (MW: 201.26; exact value varies) .
  • Key Differences :
    • Substituents : Methoxy (-OCH3) group at position 2 instead of carbamoyl.
    • Polarity : Reduced hydrogen-bonding capacity compared to the carbamoyl analog, leading to higher lipophilicity.
    • Stability : The methoxy group is less reactive under acidic/basic conditions, making it preferable for reactions requiring harsh conditions .

Comparative Analysis Table

Property/Compound Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate tert-Butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate Tert-butyl 2-methoxypyrrolidine-1-carboxylate
Molecular Weight 214.26 307.4 300.35 ~201.26
Key Functional Groups Boc, -CONH2 Boc, -CH2OH, 4-methoxyphenyl Boc, -CONH-CH2CH2COOCH3 Boc, -OCH3
Polarity High (due to -CONH2) Moderate (hydroxymethyl and aryl groups) Moderate (ester and carbamoyl) Low (methoxy)
Stability Acid-labile Boc group Stable under recommended conditions Susceptible to ester hydrolysis High (inert methoxy)
Applications Peptide synthesis, drug intermediates Chiral building blocks, complex scaffolds Prodrugs, conjugates Reactions requiring inert substituents
Safety Profile Limited data; store desiccated No known hazards Not specified Not specified

Research Findings and Implications

  • Reactivity : The carbamoyl group in the target compound enhances participation in hydrogen bonding, making it valuable in biological target interactions. In contrast, methoxy or aryl-substituted analogs prioritize stability or hydrophobicity .
  • Synthetic Utility : Compounds with extended chains (e.g., ) enable modular synthesis, while stereochemically complex derivatives () are critical for asymmetric catalysis .
  • Safety Considerations : While tert-butyl alcohol (a related compound) exhibits flammability and reactivity with oxidizers , the tert-butyl group in the target compound is stabilized by the carbamate moiety, reducing such risks .

Biological Activity

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (TBPC) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a tert-butyl ester group, contributes to its biological activity and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 202.26 g/mol
  • Structural Features :
    • Pyrrolidine ring: A five-membered nitrogen-containing ring known for its role in various biological systems.
    • Carbamoyl group: Contributes to the compound's ability to interact with biological targets.
    • Tert-butyl ester: Enhances lipophilicity, improving cellular uptake.

The biological activity of TBPC is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites, modulating enzyme activity or receptor binding affinity. The structural rigidity provided by the pyrrolidine ring enhances binding specificity, making it a valuable candidate in pharmacological research .

Biological Activities

Research indicates that TBPC exhibits various biological activities, including:

  • Enzyme Inhibition : TBPC has been studied as a potential inhibitor for several enzymes, particularly those involved in metabolic pathways. Its structural characteristics allow it to fit into enzyme active sites, blocking substrate access.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways critical for various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of TBPC:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that TBPC effectively inhibits transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions. The inhibition was characterized by a dose-dependent response, suggesting potential therapeutic applications in diseases where TG2 is overactive .
  • Pharmacological Applications : TBPC has been utilized as a building block in synthesizing more complex pharmaceutical agents. Its derivatives have shown promise in treating conditions such as inflammation and cancer due to their ability to modulate enzyme activity and receptor interactions .
  • Structure-Activity Relationship (SAR) Analysis : A comparative study evaluated TBPC against similar compounds, revealing that modifications in the carbamoyl group significantly affect biological activity. For instance, substituting the tert-butyl group with other alkyl chains altered the lipophilicity and binding affinity to target proteins .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylateSimilar pyrrolidine structureAntitumor activity
Boc-D-prolinamideProline derivative with tert-butyl esterEnzyme inhibition
(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylateContains bromophenyl moietyAntimicrobial properties

TBPC's unique combination of functional groups distinguishes it from other compounds, enhancing its solubility and biological efficacy while providing avenues for further medicinal chemistry research.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-carbamoylpyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Boc Protection : React pyrrolidine-2-carboxamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to introduce the tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.

Purification : Use silica gel chromatography (eluting with ethyl acetate/hexane mixtures) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Confirmation of structure requires NMR (¹H/¹³C) and IR spectroscopy to verify carbamate and amide functional groups .

Q. How is this compound characterized for structural validation?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H NMR : Look for tert-butyl protons as a singlet at ~1.4 ppm and pyrrolidine ring protons between 1.8–3.5 ppm.
  • IR : Confirm carbamate (C=O stretch ~1690–1740 cm⁻¹) and amide (N–H stretch ~3300 cm⁻¹) bands.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (C₁₀H₁₈N₂O₃: 214.26 g/mol).
  • Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store at 2–8°C in a tightly sealed container under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve stereochemical ambiguities?

  • Methodological Answer :

  • Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine-2-carboxamide) to control stereochemistry.
  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL for refinement). Note that crystal quality may require slow evaporation from dichloromethane/hexane .

Q. How to address contradictory NMR data arising from dynamic processes or impurities?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to "freeze" conformational changes (e.g., pyrrolidine ring puckering).
  • 2D NMR : Use HSQC and HMBC to assign overlapping signals.
  • Impurity Profiling : Conduct LC-MS/MS to identify byproducts (e.g., Boc-deprotected intermediates) and optimize purification .

Q. What strategies mitigate low yields in coupling reactions involving this compound?

  • Methodological Answer :

  • Steric Hindrance Mitigation : Use coupling agents like HATU or EDCI with HOAt to enhance reactivity.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve solubility.
  • Catalysis : Introduce DMAP or catalytic Pd for cross-coupling steps. Monitor reaction kinetics via in-situ FTIR .

Q. How to interpret conflicting bioactivity results in cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cell Line Variability : Validate assays across different lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake/metabolism.
  • Metabolite Analysis : Use LC-HRMS to detect degradation products that may interfere with activity .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solubility Testing : Measure experimentally via shake-flask method in PBS (pH 7.4) and compare with LogP predictions (e.g., using MarvinSketch).
  • Hydration Effects : Account for crystal lattice energy via DSC/TGA to explain lower-than-predicted solubility.
  • Co-Solvent Screening : Test DMSO/water mixtures to identify formulation aids .

Q. Why might X-ray crystallography and NMR data suggest different molecular conformations?

  • Methodological Answer :

  • Crystal Packing Effects : X-ray structures reflect solid-state conformations stabilized by intermolecular forces (e.g., hydrogen bonds), while NMR captures solution-state dynamics.
  • DFT Calculations : Compare optimized gas-phase (B3LYP/6-31G*) and solution-phase (COSMO) conformers to reconcile differences.
  • Dynamic NMR : Quantify ring-flipping barriers via line-shape analysis .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₀H₁₈N₂O₃
CAS Number35150-07-3 ((R)-enantiomer)
Chiral HPLC ResolutionChiralpak IA, 85:15 hexane/isopropanol
Thermal StabilityDecomposition >200°C (TGA)
Solubility (PBS, pH 7.4)2.3 mg/mL (experimental)

Properties

IUPAC Name

tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITJAAIPVBVRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185953
Record name 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54503-10-5
Record name 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54503-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Record name tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

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